3-Bromo-4-chloro-5-hydroxybenzoic acid
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Overview
Description
3-Bromo-4-chloro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, featuring bromine, chlorine, and hydroxyl groups on the benzene ring
Synthetic Routes and Reaction Conditions:
Halogenation: The compound can be synthesized through the halogenation of benzoic acid derivatives. Bromination and chlorination reactions are typically carried out using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3).
Industrial Production Methods: Industrial production of this compound involves large-scale halogenation and hydroxylation processes. These methods are optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions, including nucleophilic aromatic substitution, can occur with various nucleophiles, such as hydroxide ions (OH-) or alkyl halides.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, heat.
Reduction: LiAlH4, NaBH4, anhydrous ether.
Substitution: NaOH, heat; alkyl halides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, aldehydes.
Substitution: Substituted benzoic acids, alkylated derivatives.
Scientific Research Applications
3-Bromo-4-chloro-5-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-4-chloro-5-hydroxybenzoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
3-Bromo-4-hydroxybenzoic acid: Lacks the chlorine atom.
3-Chloro-4-hydroxybenzoic acid: Lacks the bromine atom.
4-Bromo-3-chlorobenzoic acid: Different positions of bromine and chlorine on the benzene ring.
Uniqueness: 3-Bromo-4-chloro-5-hydroxybenzoic acid is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and biological activity compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical properties and diverse applications make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-bromo-4-chloro-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)2-5(10)6(4)9/h1-2,10H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIAFRQNPHHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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